(3-Phenylpropyl)hydrazine hydrochloride
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Overview
Description
(3-Phenylpropyl)hydrazine hydrochloride is an organic compound with the molecular formula C₉H₁₅ClN₂. It is a hydrazine derivative, characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a hydrazine moiety. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Scientific Research Applications
(3-Phenylpropyl)hydrazine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Safety and Hazards
“(3-Phenylpropyl)hydrazine hydrochloride” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .
Mechanism of Action
Target of Action
It’s structurally related to hydralazine , a well-known antihypertensive agent . Hydralazine primarily targets the smooth muscle of arterial beds, causing vasodilation .
Mode of Action
Hydralazine, a related compound, acts as a direct-acting smooth muscle relaxant . It inhibits the release of calcium from the sarcoplasmic reticulum in arterial smooth muscle cells, leading to vasodilation
Biochemical Pathways
Hydralazine is known to affect the calcium signaling pathway in smooth muscle cells . By inhibiting calcium release, it reduces the contractility of the smooth muscle, leading to vasodilation .
Pharmacokinetics
Hydralazine undergoes extensive first-pass metabolism, with a mean fractional availability of about 030 to 035 for slow acetylators and 010 to 016 for rapid acetylators . The systemic clearance of hydralazine is via metabolic pathways independent of acetylator phenotype .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Phenylpropyl)hydrazine hydrochloride. For instance, the compound’s stability might be affected by temperature, humidity, and light exposure. Additionally, individual factors such as age, sex, genetic factors (like acetylator phenotype), and health status can influence the compound’s action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpropyl)hydrazine hydrochloride typically involves the reaction of 3-phenylpropylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C9H13NH2+N2H4⋅H2O→C9H15N2⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
(3-Phenylpropyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce primary amines .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine hydrochloride: Similar in structure but lacks the propyl chain.
Benzylhydrazine hydrochloride: Contains a benzyl group instead of a phenylpropyl group.
(2-Phenylethyl)hydrazine hydrochloride: Similar but with a shorter ethyl chain.
Uniqueness
(3-Phenylpropyl)hydrazine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-phenylpropylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAYZECUBYYSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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